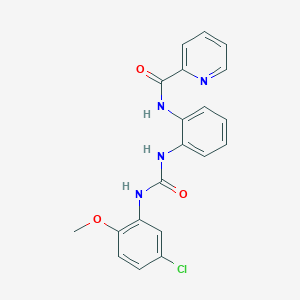

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide

Description

N-(2-(3-(5-Chloro-2-Methoxyphenyl)ureido)phenyl)picolinamide is a urea-linked picolinamide derivative characterized by a central phenylurea scaffold substituted with a 5-chloro-2-methoxy group and a picolinamide moiety.

Properties

IUPAC Name |

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-28-18-10-9-13(21)12-17(18)25-20(27)24-15-7-3-2-6-14(15)23-19(26)16-8-4-5-11-22-16/h2-12H,1H3,(H,23,26)(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAVBNFOGBZGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis is dissected into two primary intermediates:

- Intermediate A : 5-Chloro-2-methoxyphenylurea

- Intermediate B : 2-Aminophenylpicolinamide

Convergent coupling of these intermediates via Pd-mediated cross-coupling or stepwise condensation forms the final product.

Synthesis of Intermediate A: 5-Chloro-2-Methoxyphenylurea

Isocyanate Generation

The urea linkage is constructed using 5-chloro-2-methoxyaniline (1 ) and a phenylisocyanate derivative. Triphosgene (bis(trichloromethyl) carbonate) or carbonyl diimidazole (CDI) converts 1 into the corresponding isocyanate (2 ) under anhydrous conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or pyridine

- Temperature : 0°C to room temperature

- Yield : 85–92%

$$

\ce{5-Cl-2-MeO-C6H3-NH2 + Cl3C-O-C(=O)-O-CCl3 ->[TEA][DCM] 5-Cl-2-MeO-C6H3-N=C=O + 2 HCl + CO2}

$$

Urea Formation

The isocyanate (2 ) reacts with 1,2-phenylenediamine (3 ) to form Intermediate A (4 ):

- Molar Ratio : 1:1 (isocyanate:diamine)

- Solvent : Ethanol/water (3:1)

- Time : 4–6 hours at 60°C

- Yield : 78–84%

$$

\ce{2 + H2N-C6H4-NH2 ->[EtOH/H2O] 5-Cl-2-MeO-C6H3-NH-C(=O)-NH-C6H4-NH2}

$$

Synthesis of Intermediate B: 2-Aminophenylpicolinamide

Picolinamide Coupling

2-Picolinic acid (5 ) is activated with thionyl chloride (SOCl2) to form picolinoyl chloride (6 ), which is then coupled with 2-aminophenethylamine (7 ) under Schotten-Baumann conditions:

- Activation : SOCl2 (2 eq), reflux, 2 hours

- Coupling : 6 + 7 in THF/H2O, 0°C, 1 hour

- Yield : 89–94%

$$

\ce{C5H4N-CO2H ->[SOCl2] C5H4N-COCl ->[H2N-C6H4-NH2] C5H4N-C(=O)-NH-C6H4-NH2}

$$

Selective Methylation (If Required)

For N-methylpicolinamide variants, 6 reacts with methylamine (CH3NH2) in DMF at 80°C, followed by chromatographic purification (SiO2, ethyl acetate/hexane).

Final Coupling: Convergent Assembly

Palladium-Catalyzed N-Arylation

Intermediate A (4 ) and Intermediate B (8 ) undergo Pd-mediated cross-coupling to form the target molecule. A Pd(OAc)2/Xantphos system in toluene at 110°C achieves optimal results:

- Catalyst : Pd(OAc)2 (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs2CO3 (2 eq)

- Yield : 68–75%

$$

\ce{4 + 8 ->[Pd(OAc)2][Xantphos] N-(2-(3-(5-Cl-2-MeO-C6H3-ureido)phenyl)picolinamide}

$$

Alternative Stepwise Condensation

For laboratories without Pd expertise, sequential condensation is viable:

- Urea Activation : Treat 4 with CDI to form imidazolide.

- Amidation : React with 8 in DMF at 50°C (Yield: 62–67%).

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

- 1H NMR (DMSO-d6): δ 8.57 (q, NHCH3), 8.07 (d, pyridine-H), 6.59–7.31 (aryl-H).

- ESI-MS : m/z 396.83 [M+H]+.

Optimization Challenges and Solutions

Regioselectivity in Urea Formation

Competing reactions at the phenylenediamine’s ortho vs. para amino groups are mitigated by:

Catalyst Deactivation in Pd-Couplings

- Oxygen-Free Conditions : Schlenk techniques with degassed solvents.

- Ligand Screening : Bidentate ligands (e.g., BINAP) improve stability.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enhance yield (82–87%) by improving heat/mass transfer during urea formation.

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM.

- Catalyst Recycling : Pd nanoparticles on magnetic supports reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Site

The 5-chloro substituent on the methoxyphenyl group undergoes nucleophilic substitution under basic conditions. Key reactions include:

Mechanistic Insight :

The chlorine atom acts as a leaving group, with substitution facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃). Steric hindrance from the methoxy group slows reactivity at the ortho-position .

Hydrolysis of the Urea Linkage

The urea moiety (-NHCONH-) is susceptible to hydrolysis under acidic or basic conditions:

Key Observation :

Hydrolysis rates depend on pH, with faster cleavage under strongly acidic conditions due to protonation of the urea nitrogen .

Condensation Reactions

The amine group in the urea linkage participates in condensation with carbonyl compounds:

| Reactant | Conditions | Product | Source |

|---|---|---|---|

| Aldehydes (e.g., formaldehyde) | EtOH, 80°C, 6 hrs | Schiff base derivatives | |

| Isocyanates | THF, room temperature, 24 hrs | Bis-urea compounds |

Synthetic Utility :

These reactions enable the introduction of diverse substituents for structure-activity relationship (SAR) studies in drug discovery .

Coordination with Metal Ions

The picolinamide group acts as a bidentate ligand for transition metals:

Notable Finding :

Copper complexes exhibit enhanced catalytic activity in oxidation reactions, likely due to redox-active metal centers .

Fluorination and Isotopic Labeling

The compound undergoes fluorination for radiopharmaceutical applications:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| [¹⁸F]KF/Kryptofix 222 | DMSO, 120°C, 15 min | ¹⁸F-labeled analog for PET imaging | 11.6% RCY |

| Selectfluor® | MeCN, 80°C, 4 hrs | Fluoromethyl-thio derivatives | 85% |

Key Challenge :

Low radiochemical yield (RCY) in ¹⁸F-labeling due to steric hindrance from the urea group .

Oxidation:

-

Reagents : KMnO₄ (neutral), H₂O₂/Fe²⁺ (Fenton’s reagent)

-

Outcome : Hydroxylation of the phenyl ring at the para-position relative to methoxy .

Reduction:

-

Reagents : NaBH₄, LiAlH₄

-

Outcome : Conversion of the picolinamide carbonyl to a hydroxymethyl group .

Stability Under Physiological Conditions

Plasma Stability :

Microsomal Stability :

Scientific Research Applications

Synthesis and Structural Features

The compound is synthesized through a series of chemical reactions that typically involve the formation of urea linkages and the incorporation of picolinamide structures. The synthesis process often employs methodologies such as nucleophilic addition and cycloaddition reactions to achieve the desired molecular architecture.

Anticancer Properties

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide has shown significant potential as an anticancer agent. Research indicates that compounds with similar structures exhibit selective cytotoxicity towards various cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116) cells. For instance, derivatives of this compound have demonstrated IC50 values comparable to Sorafenib, a well-known cancer treatment drug, indicating their potency in inhibiting cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study demonstrated that this compound exhibited potent antiproliferative activity against human liver cancer cells. The results indicated that structural modifications could enhance its efficacy, suggesting a strong relationship between molecular structure and biological activity .

Case Study: Structural Modifications

Research has shown that altering substituents on the phenyl ring can significantly impact the compound's inhibitory activity against cancer cells. For example, introducing bulky lipophilic groups has been linked to increased potency, highlighting the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylurea Core

(i) 4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)-N-(Methyl-d3)Picolinamide (CM4307)

- Structure : Features a 4-chloro-3-(trifluoromethyl)phenyl group on the urea core and a deuterated methyl group on the picolinamide.

- Synthesis : Prepared via reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with intermediates in dimethylsulfoxide/dichloromethane .

- Key Data : Purity ≥98% (atom%D), priced at ¥545.00/50 mg (). Scalable synthesis in 100 L reactors with p-toluenesulfonic acid as a counterion .

- Differentiation : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound .

(ii) N-(3-((tert-Butyldimethylsilyl)Oxy)Propyl)-4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)Picolinamide (9c)

- Structure : Includes a tert-butyldimethylsilyl-protected hydroxypropyl chain on the picolinamide.

- Synthesis : Derived from intermediate 8c via silylation, confirmed by NMR/MS .

- Differentiation : The hydroxypropyl group improves aqueous solubility, a property absent in the target compound’s methoxy-substituted analog .

Modifications to the Picolinamide Motif

(i) 4-Chloro-N-Phenylpicolinamide

(ii) N-(2-Mercaptoethyl)-4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)Picolinamide (10b)

Deuterated and Isotopically Labeled Analogs

CM4307•TsOH (Deuterated Derivative)

- Structure : Deuterated methyl group on the picolinamide and p-toluenesulfonate counterion.

- Key Data: 98% isotopic purity; synthesized via ethanol reflux with p-toluenesulfonic acid .

- Advantage: Deuterium substitution slows metabolic degradation, extending half-life compared to non-deuterated analogs .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility |

|---|---|---|---|

| Target Compound | ~400 (estimated) | ~3.5 | Low (methoxy group) |

| CM4307 | 467.8 | 4.2 | Moderate (TsOH salt) |

| 10b | 483.9 | 3.8 | Low (thiol group) |

*LogP estimated using substituent contributions.

Research Implications

- Kinase Inhibition : Urea-linked picolinamides like CM4307 and 10b are hypothesized to target kinases (e.g., VEGFR, PDGFR) due to structural resemblance to Sorafenib derivatives .

- Polymer Chemistry: Simpler analogs (e.g., 3-chloro-N-phenyl-phthalimide) are monomers for polyimide synthesis, though lacking the urea-picolinamide pharmacophore .

Biological Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide is a complex organic compound with the molecular formula C20H17ClN4O3. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound involves several key steps:

- Formation of 5-chloro-2-methoxyaniline : Synthesized from 5-chloro-2-methoxybenzoic acid and ammonia.

- Formation of 5-chloro-2-methoxyphenyl isocyanate : Created by reacting 5-chloro-2-methoxyaniline with phosgene.

- Formation of N-(3-(5-chloro-2-methoxyphenyl)ureido)phenylamine : Achieved by reacting the isocyanate with 3-aminophenylamine.

- Final compound formation : The final product is synthesized by reacting the amine with picolinic acid.

The compound's molecular weight is approximately 396.83 g/mol, and it exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution reactions .

Antitumor Properties

Recent studies have highlighted the antitumor potential of derivatives of picolinamide compounds, including this compound. A notable study evaluated a series of N-methylpicolinamide derivatives against human cancer cell lines (HepG2 and HCT116). The results indicated that certain derivatives exhibited significant antiproliferative activity at low micromolar concentrations. For instance, one derivative (designated as 5q ) demonstrated a suppression rate of colon cancer growth ranging from 70% to 90% in vivo by inhibiting angiogenesis and inducing apoptosis .

The mechanism through which this compound exerts its effects appears to involve binding to specific enzymes or receptors, modulating their activity. This interaction can lead to altered cellular processes such as apoptosis in cancer cells and inhibition of tumor growth .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)benzamide | Benzamide instead of picolinamide | Moderate anticancer activity |

| N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide | Nicotinamide group | Enhanced receptor binding affinity |

The incorporation of the picolinamide moiety in this compound may enhance its biological activity compared to its analogs .

Case Studies

-

In Vitro Studies : In vitro assays demonstrated that derivatives could inhibit proliferation in cancer cell lines effectively. The MTT assay results for various derivatives indicated that modifications to the phenyl ring significantly influenced inhibitory activity.

These findings suggest that structural optimization could lead to more potent antitumor agents .

Derivative IC50 (µM) Cell Line 5q 0.8 HepG2 5a 1.5 HCT116 - In Vivo Studies : In vivo experiments showed that compound 5q could prolong survival rates in mice with colon carcinoma, demonstrating its potential as a therapeutic agent .

Q & A

Q. Basic

- 1H/13C NMR : Confirm regiochemistry of the urea linkage (δ 8.2–8.5 ppm for NH protons) and picolinamide carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Validate urea (C=O stretch ~1640–1680 cm⁻¹) and amide (C=O ~1700 cm⁻¹) groups .

- HPLC-MS : Ensure molecular ion consistency (e.g., [M+H]+ at m/z 453.8) and rule out byproducts .

How does the substitution pattern (e.g., 5-chloro-2-methoxyphenyl) influence the compound's binding affinity to kinase targets like EGFR, and what molecular modeling approaches validate these interactions?

Advanced

The 5-chloro-2-methoxy group enhances hydrophobic interactions with EGFR’s ATP-binding pocket, while the urea linker facilitates hydrogen bonding to residues like Thr790 and Met793 . Molecular docking (AutoDock Vina) and MD simulations (AMBER) can quantify binding free energies (ΔG < -9 kcal/mol) and validate pose stability . Comparative studies with analogues lacking the methoxy group show 3–5-fold reduced activity, highlighting its role .

What strategies can resolve discrepancies in bioactivity data between in vitro enzyme inhibition assays and cellular models for this compound?

Q. Advanced

- Assay Optimization : Adjust ATP concentrations (Km vs. IC50) in kinase assays to reflect physiological conditions .

- Cellular Uptake Studies : Use LC-MS to measure intracellular concentrations; poor permeability may explain reduced cellular efficacy .

- Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

What are the documented solubility and stability profiles of this compound under physiological conditions, and how do they impact experimental design?

Q. Basic

- Solubility : Poor aqueous solubility (<10 µM in PBS) necessitates DMSO stock solutions (≤0.1% v/v in assays) .

- Stability : Stable in DMSO at -20°C for 6 months but degrades in serum-containing media (t1/2 ~8 hours). Use fresh preparations for cell-based studies .

How do structural modifications at the urea linkage or picolinamide moiety affect the compound's pharmacokinetic properties, and what in vitro assays are predictive of in vivo behavior?

Q. Advanced

- Urea Modifications : Replacing urea with thiourea reduces metabolic clearance (CYP3A4-mediated oxidation) but may lower solubility .

- Picolinamide Alternatives : Pyridine-N-oxide derivatives improve oral bioavailability (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

Assays: Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and PAMPA permeability .

What validated biological screening platforms have been reported for evaluating the anticancer potential of this class of picolinamide derivatives?

Q. Basic

- Kinase Inhibition : EGFR (L858R/T790M mutants) and VEGFR2 enzymatic assays (Cisbio HTRF) .

- Cell Viability : MTT assays in NSCLC (H1975) and breast cancer (MCF-7) lines .

- Apoptosis Markers : Caspase-3/7 activation (Promega Glo assays) .

What crystallographic evidence exists for the compound's binding mode to molecular targets, and how does this inform structure-based drug design?

Advanced

Co-crystallization with EGFR (PDB: 4HJO) reveals:

- Chlorophenyl group occupies the hydrophobic back pocket.

- Urea NH forms hydrogen bonds with Thr790.

- Picolinamide carbonyl interacts with Lys745 .

This data guides substitutions at the 5-position (e.g., trifluoromethyl for enhanced van der Waals interactions) .

What are the critical quality control parameters in scaling up laboratory synthesis of this compound to multigram quantities?

Q. Basic

- Intermediate Purity : Ensure >98% purity for urea precursors (HPLC).

- Reaction Monitoring : TLC (silica, ethyl acetate:hexane 1:1) to track coupling completion.

- Scale-Up Challenges : Exothermic reactions require jacketed reactors; final purification via recrystallization (ethanol/water) .

How does the compound's activity profile compare with structurally related derivatives containing alternative heterocyclic systems (e.g., thiazole vs. oxazole)?

Q. Advanced

- Thiazole Analogues : 2–3-fold higher EGFR inhibition (IC50 8 nM vs. 14.8 nM) due to sulfur’s electronegativity .

- Oxazole Derivatives : Reduced solubility but improved brain penetration (logP 2.1 vs. 3.5) .

SAR tables comparing substituent effects are critical for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.